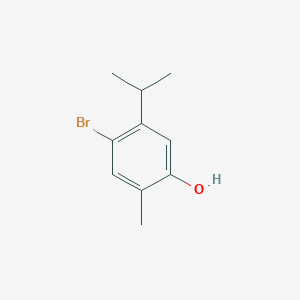

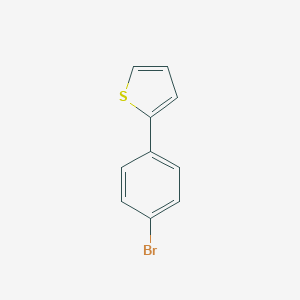

2-(4-溴苯基)噻吩

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(4-Bromophenyl)thiophene, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, which are efficient methods for forming carbon-carbon bonds between different aryl groups. For example, one study detailed the synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene via a Suzuki reaction, highlighting its superior yield compared to the Negishi reaction (Wang, 2003).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized thiophene derivatives. Techniques such as NMR, HRMS, and FT-IR spectroscopy provide detailed insights into the molecular structure and confirm the successful synthesis of the target compound. For instance, a study utilized vibrational spectra and DFT simulations to investigate the structure of a closely related thiophene derivative, offering insights into its molecular geometry and electronic properties (Balakit et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Bromophenyl)thiophene includes its participation in various coupling reactions, enabled by the presence of the bromo substituent, which acts as a good leaving group. The molecule's reactivity is also influenced by the thiophene ring, known for its participation in electrophilic aromatic substitution reactions due to the electron-rich nature of sulfur. Studies have developed novel synthetic routes that demonstrate the molecule's versatility in forming C-S bonds and facilitating heterocyclization reactions, expanding its utility in organic synthesis (Guilarte et al., 2011).

科学研究应用

-

Organic Semiconductors

- 2-(4-Bromophenyl)thiophene is used in the field of material science and industrial chemistry .

- It plays a vital role in the advancement of organic semiconductors .

- The outcomes of these applications include the development of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .

-

Pharmacological Properties

- This compound is used in the field of medicine .

- Molecules with the thiophene ring system, such as 2-(4-Bromophenyl)thiophene, exhibit many pharmacological properties .

- The outcomes of these applications include the development of drugs with anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

-

Synthesis of Biologically Active Compounds

- 2-(4-Bromophenyl)thiophene is used in the field of biochemistry .

- It is a reagent in the synthesis of 6-O-arylpropargyl diazalides , which has activity against Streptococcus pneumoniae .

- The outcomes of these applications include the development of compounds with biological activity against certain bacteria .

-

Microporous Polymer Networks

- This compound is used in the field of material science .

- It is used in the synthesis of thiophene-based microporous polymer networks (MPNs) .

- The outcomes of these applications include the development of MPNs with high BET surface areas (SBET). Similar SBET values of up to 2020 and 2135 m2 g−1 have been determined for tetraphenylmethane-cored bulk MPN powders and thin films, respectively . These MPNs promise a high application potential in gas capture and separation, catalysis, organic electronic devices, and sensors .

-

Fluorescent Probes

- This compound is used in the field of chemical science .

- It is used in the synthesis of thiophene-substituted tetraphenylethylene (THTPE) .

- The outcomes of these applications include the development of fluorescent probes with typical aggregation-induced emission (AIE) behavior for next-generation sensing applications .

安全和危害

属性

IUPAC Name |

2-(4-bromophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOJJKOSNQXQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426985 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)thiophene | |

CAS RN |

40133-22-0 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。